tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16508104
InChI: InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8,11H,4-7H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate

CAS No.:

Cat. No.: VC16508104

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate -

Specification

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name tert-butyl N-[4-(cyanomethylidene)cyclohexyl]carbamate
Standard InChI InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8,11H,4-7H2,1-3H3,(H,15,16)
Standard InChI Key MYAPFMANGNYCTB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(=CC#N)CC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring substituted at the 4-position with a cyanomethylene group (–CH₂–C≡N) and a carbamate functional group (–O–(C=O)–N–) linked to a tert-butyl moiety. The tert-butyl group enhances steric bulk, potentially influencing the compound’s metabolic stability and binding affinity to biological targets . The cyanomethylene group introduces electron-withdrawing characteristics, which may modulate reactivity in synthetic pathways or interactions with enzymatic active sites.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O₂
Molecular Weight236.31 g/mol
CAS NumberNot explicitly disclosed
SolubilityLikely polar aprotic solvents
StabilityHydrolysis-sensitive (carbamate)

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) data for this specific compound are unavailable, analogous carbamates exhibit distinct signals:

  • ¹H NMR: tert-butyl protons resonate as a singlet near δ 1.4 ppm, while cyclohexyl protons appear as multiplet signals between δ 1.2–2.5 ppm .

  • ¹³C NMR: The carbonyl carbon of the carbamate group typically appears near δ 155 ppm, with the nitrile carbon (C≡N) around δ 120 ppm .

Synthesis and Optimization Strategies

General Synthetic Pathway

The synthesis involves multi-step reactions, often starting with functionalization of the cyclohexane ring. A representative route includes:

  • Cyanomethylation: Introduction of the cyanomethylene group via nucleophilic addition or alkylation, using reagents like cyanomethyl bromide in polar aprotic solvents (e.g., N,N-dimethylformamide).

  • Carbamate Formation: Reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
CyanomethylationCyanomethyl bromide, DMF, 50°CSolvent polarity, temperature control
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, RTStoichiometry, base strength

Industrial-Scale Challenges

Patent WO2019158550A1 highlights challenges in scaling carbamate synthesis, such as reaction medium viscosity and byproduct formation . For tert-butyl (4-(cyanomethylene)cyclohexyl)carbamate, optimizing solvent systems (e.g., switching from acetonitrile to dichloromethane) and minimizing triethylamine use could enhance yield and purity .

Biological Activities and Mechanistic Insights

Protease Inhibition

The compound’s carbamate group may act as a transition-state analog, inhibiting proteases like cathepsin K—a cysteine protease involved in bone resorption. By forming reversible covalent bonds with the enzyme’s active-site thiol group, it could impede osteoclast activity, suggesting applications in osteoporosis treatment.

Metabolic Stability

Rat metabolism studies of structurally related tert-butyl carbamates reveal rapid hydrolysis to carboxylic acid metabolites (e.g., fenozan acid) . This implies that tert-butyl (4-(cyanomethylene)cyclohexyl)carbamate may undergo similar hepatic processing, necessitating prodrug strategies or formulation modifications to improve bioavailability .

Comparative Analysis with Structural Analogs

tert-Butyl N-{[1-(Cyanomethyl)cyclohexyl]methyl}carbamate (CAS 227626-62-2)

This analog (C₁₄H₂₄N₂O₂, MW 252.4 g/mol) differs by a methylene spacer between the cyclohexyl and cyanomethyl groups. The added flexibility may alter binding kinetics but reduce metabolic stability compared to the conjugated cyanomethylene derivative.

Table 3: Structural and Functional Comparison

Propertytert-Butyl (4-(Cyanomethylene)cyclohexyl)carbamatetert-Butyl N-{[1-(Cyanomethyl)cyclohexyl]methyl}carbamate
Molecular FormulaC₁₃H₂₀N₂O₂C₁₄H₂₄N₂O₂
Key Functional GroupCyanomethylene (–CH₂–C≡N)Cyanomethyl (–CH₂–CN)
Potential BioactivityProtease inhibitionUnknown

Future Research Directions

  • Enzymatic Profiling: Comprehensive screening against serine/cysteine proteases to identify specific targets.

  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) in preclinical models.

  • Synthetic Methodology: Developing catalytic, asymmetric routes to access enantiomerically pure variants for chiral target engagement.

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